

Application Notes: Spectrophotometric Determination of Excess Dichromate

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Compound of Interest

Compound Name: Dichlormate

Cat. No.: B156093

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Introduction

The determination of excess potassium dichromate ($K_2Cr_2O_7$), a powerful oxidizing agent, is crucial for monitoring the progress and completion of various chemical reactions in research, quality control, and drug development. Spectrophotometry offers a rapid, reliable, and cost-effective means to quantify the concentration of unreacted dichromate. This document outlines two primary spectrophotometric methods: Direct UV Spectrophotometry for higher concentrations and the highly sensitive 1,5-Diphenylcarbazide (DPC) colorimetric method for trace amounts.

Method 1: Direct UV Spectrophotometry

Principle

In an acidic medium, the dichromate ion ($Cr_2O_7^{2-}$) exists in equilibrium with the hydrogen chromate ion ($HCrO_4^-$). This system exhibits distinct absorption maxima in the ultraviolet (UV) region of the electromagnetic spectrum.^[1] By measuring the absorbance at a specific wavelength, typically at the peak of 350 nm or 257 nm, the concentration of the remaining dichromate can be determined using the Beer-Lambert law.^{[1][2]} This method is straightforward and does not require additional color-forming reagents, making it ideal for solutions where dichromate is a major component and interfering substances that absorb at the same wavelength are absent.

Applications

This method is suitable for quantifying residual dichromate in organic synthesis reactions, redox titrations, and chemical oxygen demand (COD) analysis where initial dichromate concentrations are relatively high.

Quantitative Data Summary

The spectrophotometric properties of potassium dichromate in acidic solutions are well-characterized. The absorbance values are dependent on the spectral bandwidth of the spectrophotometer.^[3]

Parameter	Wavelength (nm)	Molar Absorptivity (ϵ) ($\text{L mol}^{-1} \text{cm}^{-1}$)	Typical Concentration Range
Absorbance Trough	235	~124.5	20 - 100 mg/L
Absorbance Peak	257	~144.0	20 - 100 mg/L
Absorbance Trough	313	~48.6	20 - 100 mg/L
Absorbance Peak	350	~106.9	20 - 100 mg/L

Note: Molar absorptivity values are approximate and should be determined experimentally by generating a calibration curve. Values are typically measured in 0.001 M perchloric acid or 0.005 M sulfuric acid.^[4]

Experimental Protocol: Direct UV Spectrophotometry

1. Instrumentation and Reagents

- UV-Visible Spectrophotometer: Capable of measurements between 200-500 nm with a spectral bandwidth of 2 nm or less.
- Quartz Cuvettes: 1 cm path length.
- Analytical Balance: Accurate to ± 0.1 mg.

- Glassware: Class A volumetric flasks and pipettes.
- Reagents:
 - Potassium dichromate ($\text{K}_2\text{Cr}_2\text{O}_7$), analytical reagent grade, dried at 130°C .
 - Perchloric acid (HClO_4) or Sulfuric acid (H_2SO_4).
 - Deionized water.

2. Preparation of Standard Solutions

- Stock Standard Solution (e.g., 100 mg/L $\text{Cr}_2\text{O}_7^{2-}$): Accurately weigh approximately 100.0 mg of dried potassium dichromate. Dissolve it in a 1000 mL volumetric flask containing deionized water, add the appropriate amount of acid (to make the final solution 0.001 M HClO_4 or 0.005 M H_2SO_4), and dilute to the mark.
- Working Standard Solutions: Prepare a series of working standards (e.g., 20, 40, 60, 80 mg/L) by performing serial dilutions of the stock solution using the same acidic solution as the diluent.

3. Sample Preparation

- Carefully withdraw a precise aliquot of the reaction mixture.
- Quench the reaction if necessary (e.g., by rapid cooling or addition of a specific quenching agent that does not interfere with the measurement).
- Dilute the aliquot with the acidic solution in a volumetric flask to a concentration that falls within the linear range of the calibration curve.

4. Spectrophotometric Measurement

- Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.
- Set the measurement wavelength to one of the absorbance maxima, typically 350 nm.

- Fill a quartz cuvette with the blank solution (0.001 M HClO₄ or 0.005 M H₂SO₄) and zero the instrument.
- Measure the absorbance of each working standard and the prepared sample solution.

5. Data Analysis

- Plot a calibration curve of absorbance versus the concentration of the standard solutions.
- Perform a linear regression analysis on the data points. The resulting equation ($y = mx + c$) and the correlation coefficient (R^2) should be determined. An R^2 value > 0.999 is desirable.
- Use the absorbance of the diluted sample to calculate its concentration from the calibration curve.
- Account for the dilution factor to determine the concentration of excess dichromate in the original reaction mixture.

Method 2: 1,5-Diphenylcarbazide (DPC) Colorimetric Method

Principle

This method is a highly sensitive and selective technique for the determination of hexavalent chromium (Cr(VI)). In a strong acidic solution (pH \approx 1), 1,5-diphenylcarbazide (DPC) is oxidized by dichromate, which in turn is reduced to trivalent chromium (Cr(III)). The oxidized DPC forms a stable, magenta-colored complex with Cr(III). The intensity of this color is directly proportional to the original Cr(VI) concentration and is measured at its absorption maximum (λ_{max}) of approximately 540 nm.

Applications

This method is ideal for determining trace amounts of unreacted dichromate, especially in environmental samples, wastewater analysis, and for reactions where the initial dichromate concentration is very low.

Quantitative Data Summary

Parameter	Value
Wavelength of Maximum Absorbance (λ_{max})	540 nm
Optimal pH	~1
Linear Concentration Range	0.1 - 2.0 mg/L (ppm) Cr(VI)
Molar Absorptivity (ϵ)	$\sim 2.5 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$
Color Development Time	5 - 10 minutes

Experimental Protocol: DPC Method

1. Instrumentation and Reagents

- UV-Visible Spectrophotometer: Capable of measurements in the visible range (e.g., 540 nm).
- Glass or Polystyrene Cuvettes: 1 cm path length.
- Analytical Balance, Volumetric Glassware.
- Reagents:
 - Potassium dichromate standard solutions (prepared as in Method 1 and further diluted).
 - 1,5-Diphenylcarbazide (DPC) Solution: Dissolve 250 mg of 1,5-diphenylcarbazide in 50 mL of acetone. Store in a brown bottle in a refrigerator.
 - Acidic Solution: Typically 1 M Sulfuric Acid (H_2SO_4) or Phosphoric Acid (H_3PO_4).

2. Preparation of Standard Solutions

- From the 100 mg/L stock solution prepared in Method 1, create a secondary stock of 10 mg/L.
- Prepare a series of working standards (e.g., 0.2, 0.5, 1.0, 1.5, 2.0 mg/L) by diluting the secondary stock solution.

3. Sample Preparation

- Withdraw an aliquot from the reaction mixture and dilute it as necessary with deionized water to bring the Cr(VI) concentration into the 0.1-2.0 mg/L range.

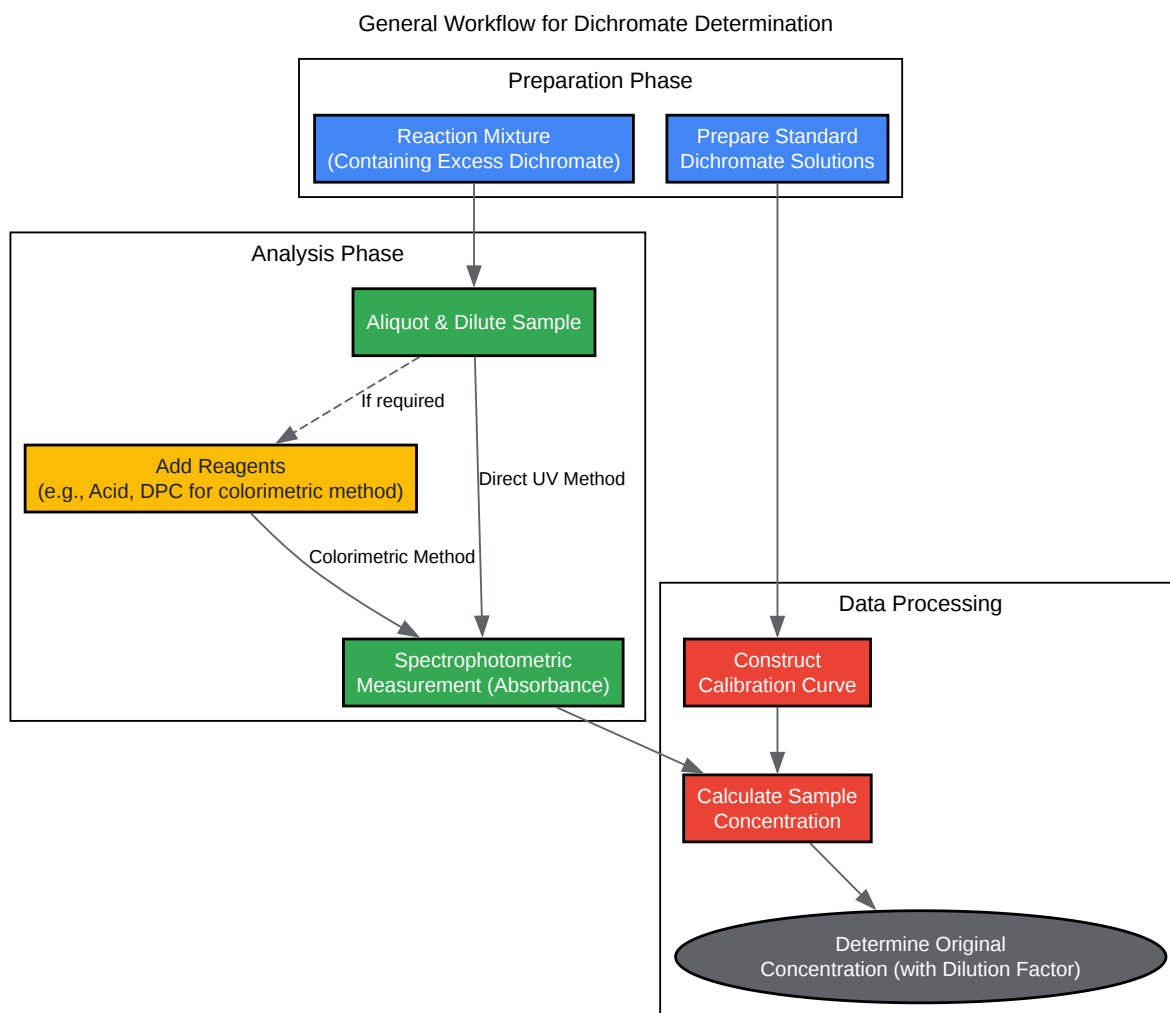
4. Color Development and Measurement

- Pipette a known volume (e.g., 50 mL) of each standard, the diluted sample, and a deionized water blank into separate flasks.
- To each flask, add a specific volume of the acidic solution to adjust the pH to approximately 1.
- Add a precise volume of the DPC solution (e.g., 2.0 mL) to each flask, mix thoroughly, and allow the color to develop for 5-10 minutes.
- Set the spectrophotometer to 540 nm.
- Use the reagent blank (deionized water with acid and DPC) to zero the instrument.
- Measure the absorbance of each standard and the sample.

5. Data Analysis

- Construct a calibration curve by plotting absorbance versus the concentration of the Cr(VI) standards.
- Determine the concentration of the sample from the calibration curve using its measured absorbance.
- Apply the dilution factor to calculate the final concentration of excess dichromate in the original sample.

Workflow and Logic Diagrams



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Caption: Experimental workflow for spectrophotometric determination of dichromate.

Summary of Quantitative Data

Table 1: Example Calibration Data for Direct UV Method at 350 nm

Concentration (mg/L)	Absorbance (AU)
0.0	0.000
20.0	0.214
40.0	0.428
60.0	0.643
80.0	0.858
Unknown Sample	0.552

Data based on typical values for illustration.

Table 2: Example Calibration Data for DPC Colorimetric Method at 540 nm

Concentration (mg/L)	Absorbance (AU)
0.0	0.000
0.2	0.115
0.5	0.288
1.0	0.575
1.5	0.863
Unknown Sample	0.437

Data for illustration purposes.

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